molecular formula C7H12N4 B13290995 2-[2-(Methylamino)ethyl]pyrimidin-4-amine

2-[2-(Methylamino)ethyl]pyrimidin-4-amine

Cat. No.: B13290995
M. Wt: 152.20 g/mol
InChI Key: KKCIEHNKOOZSTB-UHFFFAOYSA-N
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Description

2-[2-(Methylamino)ethyl]pyrimidin-4-amine is a heterocyclic organic compound that contains a pyrimidine ring substituted with a methylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Methylamino)ethyl]pyrimidin-4-amine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-aminopyrimidine with N-methyl-ethylenediamine under reflux conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an organic solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methylamino)ethyl]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrimidine derivatives with different functional groups at the amino position.

Scientific Research Applications

2-[2-(Methylamino)ethyl]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Methylamino)ethyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: A simpler analog with similar structural features but lacking the methylaminoethyl group.

    4-Aminopyrimidine: Another analog with the amino group at a different position on the pyrimidine ring.

    2-[2-(Dimethylamino)ethyl]pyrimidin-4-amine: A closely related compound with an additional methyl group on the aminoethyl side chain.

Uniqueness

2-[2-(Methylamino)ethyl]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylaminoethyl group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

2-[2-(methylamino)ethyl]pyrimidin-4-amine

InChI

InChI=1S/C7H12N4/c1-9-4-3-7-10-5-2-6(8)11-7/h2,5,9H,3-4H2,1H3,(H2,8,10,11)

InChI Key

KKCIEHNKOOZSTB-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=NC=CC(=N1)N

Origin of Product

United States

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